CID 11401005

Description

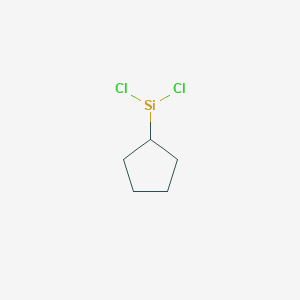

Dichloro(cyclopentyl)silane: is an organosilicon compound with the chemical formula C5H9Cl2Si It is a derivative of silane, where two chlorine atoms and a cyclopentyl group are attached to a silicon atom

Properties

Molecular Formula |

C5H9Cl2Si |

|---|---|

Molecular Weight |

168.11 g/mol |

InChI |

InChI=1S/C5H9Cl2Si/c6-8(7)5-3-1-2-4-5/h5H,1-4H2 |

InChI Key |

SRZLXAJXHXBJPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)[Si](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Chlorination: Dichloro(cyclopentyl)silane can be synthesized by the direct chlorination of cyclopentylsilane. This involves reacting cyclopentylsilane with chlorine gas under controlled conditions to replace hydrogen atoms with chlorine atoms.

Hydrosilylation: Another method involves the hydrosilylation of cyclopentene with dichlorosilane in the presence of a platinum or rhodium catalyst.

Industrial Production Methods: Industrial production of dichloro(cyclopentyl)silane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain high-purity dichloro(cyclopentyl)silane.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Dichloro(cyclopentyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols. These reactions typically occur under mild conditions and produce various organosilicon compounds.

Hydrolysis: In the presence of water or moisture, dichloro(cyclopentyl)silane hydrolyzes to form silanols and hydrochloric acid. This reaction is exothermic and can be catalyzed by acids or bases.

Condensation: The silanols formed from hydrolysis can further condense to form siloxanes, which are important in the production of silicone materials.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, thiols

Catalysts: Platinum, rhodium, acids, bases

Conditions: Elevated temperatures, controlled moisture levels

Major Products:

- Organosilicon compounds (from substitution)

- Silanols and hydrochloric acid (from hydrolysis)

- Siloxanes (from condensation)

Scientific Research Applications

Chemistry: Dichloro(cyclopentyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials .

Biology and Medicine: In biological research, dichloro(cyclopentyl)silane derivatives are explored for their potential use in drug delivery systems and as biocompatible materials. Their ability to form stable bonds with biological molecules makes them valuable in biomedical applications.

Industry: In the industrial sector, dichloro(cyclopentyl)silane is used in the production of silicone rubbers, resins, and coatings. It is also utilized in surface modification processes to enhance the properties of materials such as plastics and metals .

Mechanism of Action

The mechanism of action of dichloro(cyclopentyl)silane involves its reactivity with nucleophiles and its ability to undergo hydrolysis and condensation reactions. The silicon atom in dichloro(cyclopentyl)silane is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various organosilicon compounds and siloxanes, which are essential in many applications .

Comparison with Similar Compounds

Dichlorosilane (SiH2Cl2): A simpler silane compound with two chlorine atoms and two hydrogen atoms attached to silicon.

Cyclopentylsilane (C5H9SiH3): A silane compound with a cyclopentyl group and three hydrogen atoms attached to silicon.

Dichlorodiphenylsilane (C12H10Cl2Si): A silane compound with two chlorine atoms and two phenyl groups attached to silicon.

Uniqueness: Dichloro(cyclopentyl)silane is unique due to the presence of both chlorine atoms and a cyclopentyl group attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 11401005?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Population: Specific biological targets or systems affected by this compound.

- Intervention: Dosage ranges or molecular interactions of the compound.

- Comparison: Benchmark against known analogs or controls.

- Outcome: Measurable effects (e.g., enzymatic inhibition, cytotoxicity).

Ensure alignment with gaps identified in prior literature .

Q. What are effective strategies for conducting a literature review on this compound?

- Methodological Answer :

- Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries.

- Use databases like PubMed, SciFinder, or Reaxys with search terms combining "this compound" with keywords like "synthesis," "mechanism," or "toxicity."

- Critically assess study quality by evaluating sample sizes, controls, and reproducibility. Document gaps in mechanistic understanding or conflicting results .

Q. How to design an initial experimental protocol for this compound?

- Methodological Answer :

- Define variables : Independent (e.g., concentration, exposure time) and dependent (e.g., binding affinity, metabolic stability).

- Include controls : Negative (solvent-only) and positive (known inhibitors).

- Optimize replication : At least triplicate trials to assess variability.

- Reference standardized protocols from analogous compounds to ensure methodological rigor .

Advanced Research Questions

Q. How to address contradictory findings in studies involving this compound?

- Methodological Answer :

- Perform sensitivity analysis to identify variables influencing discrepancies (e.g., assay conditions, purity levels).

- Conduct meta-analysis of aggregated data to quantify effect sizes across studies.

- Replicate conflicting experiments under standardized conditions, documenting deviations in methodology (e.g., temperature, solvent purity) .

Q. What methodologies are suitable for interdisciplinary research on this compound?

- Methodological Answer :

- Combine computational modeling (e.g., molecular docking) with wet-lab validation (e.g., isothermal titration calorimetry).

- Align experimental paradigms with collaborators (e.g., pharmacologists for in vivo testing, chemists for synthetic optimization).

- Use shared data repositories to ensure consistency in interdisciplinary workflows .

Q. How to ensure data integrity when analyzing this compound's pharmacological effects?

- Methodological Answer :

- Implement attention checks (e.g., outlier detection algorithms) and open-ended questions in surveys to detect fraudulent or low-quality responses.

- Pre-register hypotheses and analytical pipelines to reduce bias.

- Use blinded data analysis to minimize observer effects .

Q. How to validate the purity and identity of this compound in synthetic studies?

- Methodological Answer :

- Employ spectroscopic techniques (NMR, HPLC-MS) and cross-reference with published spectra.

- Replicate synthesis protocols from literature, noting deviations in yield or purity.

- Include certified reference materials (CRMs) for calibration .

Ethical and Procedural Considerations

Q. What ethical considerations are critical when researching this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.